molecular formula C8H6Cl2N2O2 B4830875 N-(3,4-dichlorophenyl)ethanediamide

N-(3,4-dichlorophenyl)ethanediamide

Cat. No.: B4830875
M. Wt: 233.05 g/mol
InChI Key: FLHQSFGLOSBENU-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)ethanediamide is a diamide derivative featuring a 3,4-dichlorophenyl group linked to an ethanedioic acid backbone. For example, describes the synthesis of a structurally related acetamide using 3,4-dichlorophenylacetic acid and an amine precursor, mediated by a carbodiimide coupling agent . This method could plausibly extend to the synthesis of this compound by substituting ethanedioic acid derivatives.

The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding to biological targets . In ethanediamides, the dual amide groups may facilitate hydrogen bonding, influencing solubility, crystallinity, and intermolecular interactions, as observed in similar acetamide derivatives ().

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-2-1-4(3-6(5)10)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQSFGLOSBENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-(3,4-dichlorophenyl)ethanediamide involves the reaction of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester with 3,4-dichlorobenzylammonium chloride in the presence of potassium carbonate (K2CO3) in water and diethyl ether. The reaction mixture is stirred at room temperature overnight, followed by extraction with ethyl acetate (EtOAc) and washing with hydrochloric acid (HCl) and water. The product is then dried and purified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-(3,4-dichlorophenyl)ethanediamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Biological/Chemical Role Synthesis Method Reference
This compound C₁₄H₁₀Cl₂N₂O₂ (inferred) Two amide groups, dichlorophenyl Potential ligand or agrochemical Likely carbodiimide-mediated coupling
N-(3,4-Dichlorophenyl)propanamide (Propanil) C₉H₈Cl₂NO Single amide, dichlorophenyl Herbicide (ACCase inhibitor) Amidation of 3,4-dichloroaniline
BD 1008 C₁₅H₂₀Br₂Cl₂N₄ Piperazine, dichlorophenyl Sigma receptor ligand (pharmacological) Alkylation of amines
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide C₁₉H₁₇Cl₂N₃O₂ Acetamide, dichlorophenyl, pyrazolone Crystal structure study (coordination chemistry) Carbodiimide coupling
Linuron metabolite (N-(3,4-dichlorophenyl)urea) C₇H₅Cl₂N₂O Urea, dichlorophenyl Herbicide metabolite Hydrolysis of linuron

Key Observations :

  • Amide vs. Urea Groups : N-(3,4-dichlorophenyl)urea () lacks the ethanedioic acid backbone but shares the dichlorophenyl-urea motif. Urea’s higher polarity may increase water solubility compared to ethanediamides.
  • Chain Length Impact : Propanil () has a single amide with a propionyl chain, making it less sterically hindered than ethanediamides. This likely contributes to its herbicidal activity by enhancing membrane permeability.
  • Pharmacological Activity : BD 1008 () demonstrates that dichlorophenyl-containing amines (rather than amides) exhibit sigma receptor binding, highlighting how functional groups dictate target specificity.
Crystallographic and Conformational Analysis

provides insights into the crystal structure of a dichlorophenyl acetamide derivative. Key findings include:

  • Hydrogen Bonding : The amide group forms R₂²(10) dimers via N–H⋯O interactions, stabilizing the crystal lattice. Ethanediamides, with two amide groups, may exhibit more extensive hydrogen-bonding networks .
  • Conformational Flexibility : The dihedral angles between the dichlorophenyl and pyrazolone rings vary (54.8°–77.5°), indicating rotational freedom. Ethanediamides may adopt similar conformational diversity, affecting their packing efficiency and solubility .
Spectroscopic Comparisons

reports ¹H/¹³C NMR data for dichlorophenyl-containing heterocycles. For example:

  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine shows aromatic proton shifts at δ 8.85–7.15 ppm, influenced by the electron-withdrawing dichlorophenyl group .
  • Comparison to Ethanediamides : The ethanediamide’s amide protons would likely resonate downfield (δ ~8–10 ppm), while the dichlorophenyl carbons would appear at δ 120–140 ppm in ¹³C NMR, consistent with analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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